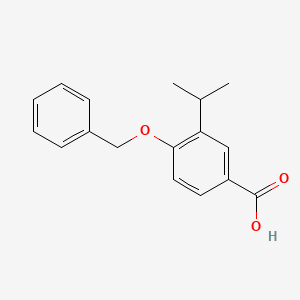

4-(Benzyloxy)-3-isopropylbenzoic acid

Description

4-(Benzyloxy)-3-isopropylbenzoic acid is a benzoic acid derivative featuring a benzyloxy group at the para position and an isopropyl group at the meta position. This compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, such as phenolic esters and aryl ethers . Its synthesis involves multi-step processes, including the reduction of 4-(benzyloxy)-3-isopropylbenzaldehyde to 4-(benzyloxy)-3-isopropylbenzyl alcohol, followed by esterification and coupling reactions under catalytic conditions .

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

4-phenylmethoxy-3-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C17H18O3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) |

InChI Key |

VIQRLFSCLSNNJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-isopropylbenzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-3-isopropylbenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-3-isopropylbenzoic Acid (CAS 33537-78-9)

- Structural Differences : The methoxy group replaces the benzyloxy group, reducing steric bulk and altering electronic properties.

- Synthesis and Applications : Unlike the benzyloxy analog, this compound is actively marketed as a fine chemical and pharmaceutical intermediate, suggesting broader industrial accessibility .

- Functional Impact : The methoxy group enhances metabolic stability compared to the benzyloxy group, which may be prone to cleavage under reducing conditions.

4-Isopropylbenzoic Acid

- Structural Simplicity : Lacks both the benzyloxy and hydroxyl/methoxy substituents, resulting in a less polar structure.

- Applications: Documented in pharmacological and materials science research, with synonyms such as "4-(1-methylethyl)-benzoic acid" and CAS references (e.g., NSC1907) indicating established use .

- Physicochemical Properties : The absence of oxygen-containing substituents likely increases hydrophobicity, impacting solubility and bioavailability compared to 4-(benzyloxy)-3-isopropylbenzoic acid.

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Key Differences : Contains a hydroxyl group instead of benzyloxy or methoxy groups.

- Reactivity and Uses : The hydroxyl group enhances hydrogen-bonding capacity, making it a precursor for parabens and antioxidants. However, it lacks the steric hindrance provided by the isopropyl group in the target compound .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Complexity: Features a dihydroxybenzene ring and a propenoic acid side chain.

- Biological Relevance : Widely studied for antioxidant and anti-inflammatory properties, with applications in supplements, cosmetics, and food preservation . Unlike this compound, caffeic acid’s conjugated double bond system contributes to its UV absorption and radical-scavenging activity.

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound’s benzyl group serves as a protective moiety during synthesis, enabling selective deprotection in multi-step reactions .

- Bioactivity Considerations : The isopropyl group in the target compound may enhance membrane permeability compared to simpler analogs like 4-hydroxybenzoic acid .

- Market Trends : Discontinuation of the benzyloxy variant contrasts with the commercial stability of its methoxy and hydroxyl analogs, highlighting supply-chain dependencies on protective group strategies.

Biological Activity

4-(Benzyloxy)-3-isopropylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzoic acid derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a benzyloxy group and an isopropyl substituent on the benzene ring, which are crucial for its biological activity.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

- HSP90 Inhibition : Compounds with similar structural motifs have been shown to inhibit HSP90, a chaperone protein involved in cancer cell proliferation. In a study, derivatives demonstrated IC50 values ranging from 0.016 μM to 0.73 μM against various glioblastoma cell lines, indicating potent anti-cancer activity .

- MAO A Inhibition : The compound also acts as a dual inhibitor of MAO A and HSP90, which are both implicated in tumor growth and survival .

Insecticidal Activity

In addition to its potential in cancer therapy, this compound may have applications in pest control:

- Larvicidal Effects : Research on related compounds has shown promising larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. The compound's effectiveness can be quantified through LC50 values, with lower values indicating higher toxicity to larvae .

Study on Anti-Cancer Activity

A recent investigation into the anti-cancer effects of this compound revealed that it significantly reduced tumor growth in mouse models of glioblastoma. The study reported:

- IC50 Values :

Compound Cell Line IC50 (μM) This compound GL26 0.73 U251S 1.68 U251R 0.84

The results indicated that the compound was more effective against TMZ-resistant cells compared to TMZ-sensitive ones .

Study on Insecticidal Activity

In another study focusing on insecticidal properties, derivatives of benzoic acids were tested against Aedes aegypti larvae:

- Toxicity Assessment :

Compound LC50 (μM) LC90 (μM) This compound 28.9 ± 5.6 162.7 ± 26.2

These findings suggest that while the compound exhibits larvicidal activity, it remains less toxic to mammalian cells at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.